molecular formula C10H15N3OS B1470790 1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazine CAS No. 1225734-03-1

1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazine

Cat. No.: B1470790
CAS No.: 1225734-03-1
M. Wt: 225.31 g/mol
InChI Key: ARPKYWBTOAGXJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazine is a synthetic heterocyclic compound designed for research and development applications, particularly in medicinal chemistry. This molecule incorporates two privileged pharmacophores in a single entity: a 2,4-dimethylthiazole ring and a piperazine moiety, connected by a stable carbonyl linker. The strategic combination of these scaffolds is significant because both thiazole and piperazine rings are established structural components in numerous bioactive molecules and FDA-approved drugs . Thiazole-containing compounds demonstrate a broad spectrum of pharmacological activities, and small molecules with this ring system have resulted in multiple FDA-approved drugs for conditions including asthma, bacterial infections, leukemia, and duodenal ulcers . Simultaneously, the piperazine nucleus is one of the most important heterocycles in medicinal chemistry, contributing to remarkable pharmacological activities and appearing in dozens of approved therapeutics . The integration of these systems in one molecule makes it a valuable scaffold for constructing novel chemical entities, particularly in the parallel synthesis of targeted libraries for high-throughput screening . This compound is well-suited for investigating structure-activity relationships in drug discovery programs, especially those focused on infectious diseases. Research on closely related piperazine-tethered thiazole compounds has identified specific analogs with promising biological activity, such as potent antiplasmodial properties effective against chloroquine-resistant Plasmodium falciparum malaria strains . Furthermore, piperazine-based compounds have demonstrated significant antiviral activities, establishing the pharmacological importance of this heterocycle against various viral targets . Researchers can utilize this chemical intermediate to develop potential therapeutic agents targeting a range of diseases. The product is strictly for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-7-9(15-8(2)12-7)10(14)13-5-3-11-4-6-13/h11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPKYWBTOAGXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in this compound is known to participate in electrophilic and nucleophilic substitution reactions, making it a versatile scaffold for biochemical interactions. This compound has been shown to interact with enzymes such as DNA gyrase and acetylcholinesterase, potentially inhibiting their activity and affecting cellular processes. Additionally, the piperazine moiety can form hydrogen bonds with amino acid residues in proteins, further influencing the compound’s biochemical properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. In vitro studies have shown that prolonged exposure to this compound can lead to changes in cell morphology, reduced cell viability, and alterations in cellular metabolism.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors, affecting gene expression. Additionally, it can accumulate in the mitochondria, influencing mitochondrial function and cellular energy metabolism.

Biological Activity

1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazine is a compound that features a thiazole ring fused with a piperazine moiety, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by its IUPAC name, which indicates the presence of both thiazole and piperazine functional groups. The molecular formula and weight are essential for understanding its pharmacokinetic properties.

PropertyValue
Molecular FormulaC₉H₁₃N₃OS
Molecular Weight197.28 g/mol
Structural FeaturesThiazole and Piperazine

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. Its unique structure allows it to modulate the activity of these targets, leading to significant biological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways critical for various physiological processes.

Biological Activities

Research has indicated that this compound exhibits diverse biological activities:

  • Antimicrobial Activity :
    • Several studies have shown that thiazole derivatives possess significant antimicrobial properties against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated MIC values as low as 0.00975 mg/mL against Staphylococcus aureus .
  • Anticancer Potential :
    • Thiazole-containing compounds have been linked to anticancer activities. For example, modifications in the thiazole structure can enhance cytotoxicity against various cancer cell lines .
  • Antiparasitic Effects :
    • The compound has also been studied for its potential efficacy against protozoan parasites, indicating a broader therapeutic application in infectious diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazole derivatives similar to this compound:

  • Study 1 : A series of thiazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that certain substitutions on the thiazole ring significantly enhanced antibacterial efficacy .
  • Study 2 : Research on thiazole-based compounds revealed their potential as dual inhibitors for cholinesterases and amyloid beta aggregation in Alzheimer's disease models, showcasing their neuroprotective properties .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria ,
AnticancerCytotoxicity against multiple cancer lines ,
AntiparasiticEfficacy against protozoan parasites

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The thiazole-5-carbonyl group in the target compound introduces electron-withdrawing characteristics, reducing piperazine nitrogen basicity compared to electron-rich aryl substituents (e.g., 2-methoxyphenyl) .
  • Synthetic Accessibility : The target compound’s synthesis parallels benzamide derivatives (e.g., 5a–g) but requires specialized thiazole-carbonyl chloride intermediates .

Key Observations :

  • Receptor Affinity: Arylpiperazines (e.g., 1-(2-methoxyphenyl) derivatives) exhibit nanomolar affinity for serotonin receptors, whereas the target compound’s thiazole group may modulate interactions with non-serotonergic targets (e.g., kinases or ion channels) .
  • Anticancer Potential: Benzamide derivatives (5a–g) show potent cytotoxicity, suggesting that the target compound’s thiazole substituent could enhance activity via sulfur-mediated redox interactions or improved membrane permeability .

Pharmacokinetic and Metabolic Stability

Table 3: Metabolic and Stability Profiles

Compound Name Metabolic Pathway Key Metabolites Half-Life (Predicted)
This compound Oxidative dealkylation Thiazole-hydroxylated Moderate (acyl group resists N-dealkylation)
Arylpiperazines (e.g., 1-(3-chlorophenyl)piperazine) CYP3A4/CYP2D6 N-dealkylation Hydroxylated arylpiperazines Short (rapid metabolism)
Fluoroquinolone-piperazine hybrids MnO2-mediated oxidation Piperazine ring cleavage Environmentally labile

Key Observations :

  • The acyl-thiazole group in the target compound likely reduces susceptibility to CYP3A4-mediated N-dealkylation compared to arylpiperazines, prolonging its half-life .
  • Thiazole’s sulfur atom may participate in glutathione conjugation, offering an alternative detoxification pathway .

Preparation Methods

Synthesis of 2,4-Dimethyl-1,3-thiazole-5-carboxylic Acid

A typical route involves:

  • Starting from α-halocarbonyl compounds bearing methyl groups at the 2 and 4 positions.
  • Reaction with thiourea or a suitable thioamide under reflux conditions in solvents such as ethanol or methanol.
  • Cyclization and dehydration yield the thiazole ring with a carboxyl group at the 5-position.

This process can be optimized by controlling temperature (often reflux), solvent polarity, and reaction time to maximize yield and purity.

Coupling with Piperazine

The carboxylic acid derivative of the thiazole is then coupled with piperazine to form the amide bond:

  • Activation of the Carboxylic Acid: Using carbodiimide coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of 1-hydroxybenzotriazole (HOBt) to form an active ester intermediate.
  • Reaction with Piperazine: Piperazine is added to the activated ester in an aprotic solvent like dry dimethylformamide (DMF).
  • Reaction Conditions: The coupling is typically carried out at room temperature or slightly elevated temperatures with stirring for several hours.
  • Work-up: The reaction mixture is quenched, and the product is isolated by extraction, washing, and purification techniques such as recrystallization or chromatography.

This method yields this compound in good to excellent yields and high purity.

Reaction Conditions and Solvent Selection

Based on patent literature and research articles, the following solvents and conditions are commonly employed:

Step Solvent(s) Temperature Notes
Thiazole ring formation Ethanol, Methanol, Water mixtures Reflux (~78°C) Alcohols preferred for solubility and reflux conditions
Carboxylic acid activation DMF, N,N-Dimethylacetamide (DMAc) Room temperature Aprotic solvents stabilize intermediates
Coupling with piperazine DMF, THF, Dioxane Room temp to 40°C Mild heating can improve reaction rate
Purification Ethyl acetate, water, silica gel Ambient Standard organic work-up and chromatography

The choice of solvent is critical to avoid side reactions and ensure high yield. Hydrophilic solvents can be mixed with water if necessary, but organic solvents like DMF are favored for coupling reactions due to their ability to dissolve both reactants and coupling agents.

Alternative Preparation Methods and Variations

Several alternative or complementary approaches have been reported:

  • Reduction and Oxidation Steps: Some synthetic routes involve oxidation of thiazole intermediates or reduction of precursors to achieve the desired substitution pattern before coupling.
  • One-Pot Syntheses: Recent advances include one-pot multi-component reactions that combine thiazole ring formation and piperazine coupling, reducing steps and improving efficiency.
  • Microwave-Assisted Synthesis: Microwave irradiation has been used to accelerate cyclization and coupling reactions with good yields and shorter reaction times.

Summary Table of Preparation Methods

Method No. Key Reaction Step Reagents/Conditions Solvents Temperature Yield & Notes
1 Thiazole ring formation (Hantzsch type) α-halocarbonyl + thiourea, reflux Ethanol, Methanol Reflux (~78°C) High yield, classical approach
2 Carboxylic acid activation EDCI + HOBt DMF RT to 40°C Efficient activation for coupling
3 Coupling with piperazine Piperazine + activated ester DMF, THF RT to 40°C Good yield, mild conditions
4 Oxidation/Reduction (optional) Peroxy acids, sulfur oxides, reducing agents Alcohols, water mixtures Variable Used for intermediate modification
5 One-pot synthesis Multi-component reactions, microwave-assisted Various Microwave heating Time-saving, good yields

Research Findings and Optimization

  • The coupling reaction efficiency depends strongly on the purity of the thiazole carboxylic acid and the stoichiometry of coupling agents.
  • Use of HOBt alongside EDCI reduces side reactions such as racemization and improves yield.
  • Mild heating during coupling (up to 40°C) can accelerate the reaction without degrading sensitive groups.
  • Solvent choice impacts solubility and reaction kinetics; DMF is preferred for coupling, while ethanol or methanol is suitable for thiazole formation.
  • Purification by recrystallization or chromatography yields analytically pure product suitable for biological evaluation.

Q & A

Q. What are the standard synthetic routes for 1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazine?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the thiazole core followed by coupling with a piperazine derivative. Key steps include:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis .
  • Coupling with piperazine : Acylation of piperazine using activated carbonyl intermediates (e.g., acid chlorides or mixed anhydrides) under reflux conditions in aprotic solvents like dichloromethane or DMF .
  • Purification : Column chromatography (silica gel or alumina) with solvent systems such as hexane:acetone or ethyl acetate:hexane .

Q. Which characterization techniques are critical for confirming structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and piperazine-thiazole connectivity (e.g., carbonyl resonance at ~160-170 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation and fragmentation patterns .
  • FTIR spectroscopy : Peaks at ~1650-1750 cm1^{-1} for carbonyl groups and aromatic C-H stretches .

Q. What in vitro assays are used to assess biological activity?

  • Receptor binding assays : Radioligand competition studies (e.g., 5HT1A_{1A} receptor binding using 3^3H-8-OH-DPAT) to quantify IC50_{50} values .
  • Enzyme inhibition assays : Fluorescence-based or colorimetric methods (e.g., kinase or protease inhibition) .
  • Cytotoxicity screening : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst selection : Use of coupling agents like EDCI/HOBt for amide bond formation to reduce side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperazine, while controlled pH prevents decomposition of acid-sensitive intermediates .
  • Temperature control : Lower temperatures (~0–25°C) during coupling steps minimize byproduct formation .

Q. How do structural modifications in the thiazole or piperazine moieties affect biological activity?

  • Thiazole substitutions : Adding electron-withdrawing groups (e.g., fluorine at position 4) enhances receptor binding affinity, as seen in analogs with 4-fluorophenyl-thiazole derivatives .
  • Piperazine chain length : Increasing the alkyl chain length between the piperazine and aromatic rings improves 5HT1A_{1A} receptor selectivity but reduces SERT affinity (e.g., vilazodone analogs) .
  • Data example : Compound 8 (4-carbon chain) showed 3-fold higher 5HT1A_{1A} binding vs. compound 7 (3-carbon chain), highlighting steric and electronic influences .

Q. How can contradictions in receptor binding data across studies be resolved?

  • Assay standardization : Ensure consistent buffer conditions (pH, ion concentration) and receptor preparation methods (membrane-bound vs. recombinant receptors) .
  • Computational validation : Molecular docking (e.g., AutoDock Vina) to compare binding poses and identify key residue interactions (e.g., hydrophobic pockets in 5HT1A_{1A}) .
  • Meta-analysis : Cross-referencing structural analogs (e.g., thiazole vs. oxadiazole derivatives) to isolate substituent effects .

Q. What computational methods predict target interactions and pharmacokinetics?

  • Molecular docking : Simulate binding to receptors (e.g., serotonin transporters) using software like Schrödinger Suite or MOE .
  • ADMET prediction : Tools like SwissADME or pkCSM to estimate bioavailability, BBB penetration, and CYP450 interactions .
  • MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales (e.g., GROMACS) .

Methodological Challenges and Solutions

Q. How to address low yield in multi-step syntheses?

  • Intermediate trapping : Use quenching agents (e.g., NaHCO3_3) to stabilize reactive intermediates .
  • Parallel optimization : Design of Experiment (DoE) approaches to screen solvent/catalyst combinations .

Q. What strategies mitigate discrepancies in biological assay reproducibility?

  • Internal controls : Include reference compounds (e.g., known 5HT1A_{1A} agonists) in each assay batch .
  • Orthogonal assays : Validate receptor binding data with functional assays (e.g., cAMP inhibition for GPCR activity) .

Q. How to prioritize analogs for preclinical testing?

  • SAR matrices : Rank compounds by binding affinity, selectivity ratios, and cytotoxicity thresholds .
  • In silico filtering : Exclude analogs with predicted hepatotoxicity (e.g., Derek Nexus) or poor solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.